Pimodivir hydrochloride hemihydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

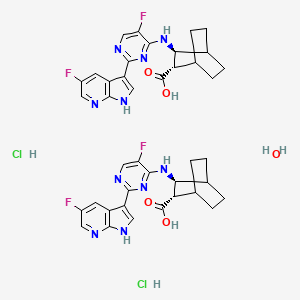

Le chlorhydrate de pimodivir, également connu sous le nom de JNJ-63623872 ou VX-787, est un médicament antiviral développé pour le traitement de la grippe A. Il s’agit d’un inhibiteur non nucléosidique de première classe, biodisponible par voie orale, de la sous-unité de la protéine basique de la polymérase 2 (PB2) du complexe polymérase du virus de la grippe A. Ce composé a montré des résultats prometteurs dans les essais cliniques, en particulier pour les patients hospitalisés et à haut risque atteints de la grippe A .

Méthodes De Préparation

Les voies de synthèse et les conditions réactionnelles du chlorhydrate de pimodivir impliquent plusieurs étapes. La préparation commence généralement par la synthèse du noyau bicyclo[2.2.2]octane. La dernière étape implique la formation du sel chlorhydrate pour améliorer la stabilité et la solubilité du composé .

Les méthodes de production industrielle du chlorhydrate de pimodivir sont conçues pour optimiser le rendement et la pureté tout en minimisant l’impact environnemental. Ces méthodes font souvent appel à des procédés catalytiques et des techniques de purification avancés pour garantir la plus haute qualité du produit final .

Analyse Des Réactions Chimiques

Le chlorhydrate de pimodivir subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut se produire au niveau du noyau bicyclo[2.2.2]octane, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les fragments pyrimidine et pyrrolo[2,3-b]pyridine, modifiant potentiellement l’activité antivirale du composé.

Substitution : Les réactions de substitution, en particulier au niveau des atomes de fluor, peuvent conduire à la formation d’analogues ayant des propriétés pharmacocinétiques différentes

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des oxydants forts comme le permanganate de potassium, des réducteurs tels que l’hydrure de lithium et d’aluminium, et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions sont généralement des dérivés du chlorhydrate de pimodivir ayant une activité antivirale modifiée .

4. Applications de la recherche scientifique

Le chlorhydrate de pimodivir a un large éventail d’applications dans la recherche scientifique, notamment :

Chimie : Il sert de composé modèle pour étudier les inhibiteurs non nucléosidiques et leurs interactions avec les polymérases virales.

Biologie : Les chercheurs l’utilisent pour étudier les mécanismes de réplication virale et le développement de la résistance dans les virus de la grippe A.

Médecine : Le chlorhydrate de pimodivir est en cours de développement comme traitement de la grippe A, en particulier pour les patients à haut risque et hospitalisés. .

Industrie : Les méthodes de production et les techniques de purification du composé présentent un intérêt pour le développement d’autres médicaments antiviraux

Applications De Recherche Scientifique

Pimodivir Hydrochloride has a wide range of scientific research applications, including:

Chemistry: It serves as a model compound for studying non-nucleoside inhibitors and their interactions with viral polymerases.

Biology: Researchers use it to investigate the mechanisms of viral replication and resistance development in influenza A viruses.

Medicine: Pimodivir Hydrochloride is being developed as a treatment for influenza A, particularly for high-risk and hospitalized patients. .

Industry: The compound’s production methods and purification techniques are of interest for the development of other antiviral drugs

Mécanisme D'action

Le chlorhydrate de pimodivir exerce ses effets en inhibant la sous-unité de la protéine basique de la polymérase 2 (PB2) du complexe polymérase du virus de la grippe A. Cette inhibition empêche le virus de répliquer son ARN, réduisant ainsi la charge virale et atténuant les symptômes. Les cibles moléculaires et les voies impliquées comprennent le domaine de liaison à la coiffe de la PB2, qui est essentiel pour le mécanisme d’enlèvement de la coiffe du virus .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de pimodivir est unique parmi les médicaments antiviraux en raison de son inhibition spécifique de la sous-unité PB2. Des composés similaires comprennent :

Baloxavir : Inhibe la protéine acide de la polymérase (PA).

Favipiravir : Un analogue nucléosidique de la purine qui bloque la fonction de la protéine basique de la polymérase 1 (PB1).

Oseltamivir : Un inhibiteur de la neuraminidase qui empêche la libération de nouvelles particules virales.

Comparé à ces composés, le chlorhydrate de pimodivir offre un nouveau mécanisme d’action et a montré son efficacité chez les patients présentant une sensibilité réduite aux inhibiteurs de la neuraminidase .

Activité Biologique

Pimodivir hydrochloride hemihydrate, also known as JNJ-63623872 or VX-787, is a promising antiviral agent primarily developed for the treatment of influenza A virus infections. This compound acts as a non-nucleoside inhibitor of the polymerase basic protein 2 (PB2) subunit of the influenza A virus polymerase complex, effectively blocking viral replication. This article explores the biological activity of pimodivir through various studies, including pharmacokinetics, binding affinity, and clinical outcomes.

Pimodivir inhibits the cap-snatching mechanism utilized by the influenza virus for mRNA synthesis. By binding to the PB2 subunit, it prevents the viral polymerase from recognizing and utilizing host cell mRNA caps, which is essential for viral RNA replication. The binding affinity of pimodivir to the wild-type PB2 cap-binding domain has been quantified with a dissociation constant (Kd) of approximately 2.2 nM, indicating strong binding efficacy .

Binding Affinity and Resistance

Research has shown that mutations in the PB2 protein can significantly affect the binding affinity of pimodivir. For instance, specific mutations like F404Y and M431I reduced binding affinity by factors of 280 and 7, respectively . This highlights the potential for resistance development in influenza strains and underscores the importance of monitoring viral mutations during treatment.

Table 1: Binding Affinity Changes Due to PB2 Mutations

| Mutation | Binding Affinity Change (Factor) |

|---|---|

| Wild-Type | 1 |

| F404Y | 280 |

| M431I | 7 |

| H357N | 130 |

Pharmacokinetics

A Phase 2 clinical trial assessed the pharmacokinetics of pimodivir in different age groups. The study found that pharmacokinetic parameters were similar between elderly and nonelderly patients. The median time to symptom resolution was shorter for patients receiving pimodivir compared to placebo (72.45 hours vs. 94.15 hours) . Additionally, there was a lower incidence of influenza-related complications in the pimodivir group (7.9%) versus the placebo group (15.6%) .

Table 2: Pharmacokinetic Parameters in Clinical Study

| Parameter | Pimodivir + Oseltamivir (n=63) | Placebo + Oseltamivir (n=32) |

|---|---|---|

| Time to Symptom Resolution | 72.45 hours | 94.15 hours |

| Incidence of Complications | 7.9% | 15.6% |

Efficacy in Clinical Trials

In clinical settings, pimodivir has demonstrated significant antiviral activity against influenza A virus. In a Phase 2b study (TOPAZ), patients treated with pimodivir showed notable virologic improvements compared to those receiving standard care alone . The combination therapy with oseltamivir further enhanced treatment outcomes, suggesting a synergistic effect.

Case Studies and Observations

Several case studies have documented the effects of pimodivir on patients with severe influenza A infections. In one instance, a patient treated with pimodivir experienced rapid alleviation of symptoms and viral load reduction within days of initiating therapy . These findings support the compound's role as an effective antiviral agent in high-risk populations.

Propriétés

Numéro CAS |

1777721-70-6 |

|---|---|

Formule moléculaire |

C40H42Cl2F4N10O5 |

Poids moléculaire |

889.7 g/mol |

Nom IUPAC |

(2S,3S)-3-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid;hydrate;dihydrochloride |

InChI |

InChI=1S/2C20H19F2N5O2.2ClH.H2O/c2*21-11-5-12-13(7-24-17(12)23-6-11)18-25-8-14(22)19(27-18)26-16-10-3-1-9(2-4-10)15(16)20(28)29;;;/h2*5-10,15-16H,1-4H2,(H,23,24)(H,28,29)(H,25,26,27);2*1H;1H2/t2*9?,10?,15-,16-;;;/m00.../s1 |

Clé InChI |

WPLSKBKDOCXXMO-KIHJVYKPSA-N |

SMILES |

C1CC2CCC1C(C2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O.C1CC2CCC1C(C2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O.O.Cl.Cl |

SMILES isomérique |

C1CC2CCC1[C@@H]([C@H]2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O.C1CC2CCC1[C@@H]([C@H]2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O.O.Cl.Cl |

SMILES canonique |

C1CC2CCC1C(C2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O.C1CC2CCC1C(C2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O.O.Cl.Cl |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Pimodivir HCl; Pimodivir hydrochloride; Pimodivir hydrochloride hemihydrate; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.